Journal Name:Silicon
Journal ISSN:1876-990X
IF:2.941
Journal Website:http://link.springer.com/journal/12633
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:319
Publishing Cycle:
OA or Not:Not
A bifunctional pyrazolone–chromone synthon directed organocatalytic double Michael cascade reaction: forging five stereocenters in structurally diverse hexahydroxanthones†
Silicon ( IF 2.941 ) Pub Date: 2019-03-26 , DOI: 10.1039/C9QO00265K
The merging of two or more known natural product-based scaffolds is a powerful and routine strategy to develop bioactive small molecules. Here, we wish to report the first example of the bifunctional pyrazolone–chromone synthon 1 directed organocatalytic double Michael tandem reaction, which serves as a fruitful strategy for the facile access to structurally diverse hexahydroxanthone derivatives 3 and 5 bearing five continuous stereocenters, including two all-carbon quaternary spiro-stereocenters. These products were smoothly afforded in up to 87% yield, >20 : 1 dr and >99% ee under mild conditions. This is also the first example of catalytic enantioselective access to spirocyclohexanebenzofuranones and bispirocarbocyclic pyrazolones, potentially useful in medicinal chemistry.
Detail
4-Alkenyl-5H-1,2,3-oxathiazole 2,2-dioxides in catalytic and enantioselective [4 + 2] cycloaddition through iminium activation. Straightforward access to the trans-decaline framework and to densely functionalized cyclohexanes†
Silicon ( IF 2.941 ) Pub Date: 2015-01-26 , DOI: 10.1039/C4QO00316K
We have employed 4-alkenyl-5H-1,2,3-oxathiazole 2,2-dioxides as useful reagents able to generate in situ an electron-rich diene intermediate that has the potential to undergo [4 + 2] cycloaddition with α,β-unsaturated aldehydes through the iminium/enamine activation. Under the optimized reaction conditions that comprise the use of O-TMS diphenylprolinol as an organocatalyst and a Brønsted base as a cocatalyst, a series of [4 + 2] cycloadducts has been prepared as single diastereoisomers with very high enantiomeric excess. Moreover, the cyclic sulfamidate entity can play the role of a masked β-aminoalcohol moiety in which these adducts can be converted by simple diastereoselective reduction/hydrolysis.
Detail
A AgOAc/quinine-derived aminophosphine complex as an efficient catalyst for diastereo- and enantioselective 1,3-dipolar cycloaddition of α,β-unsaturated 7-azaindoline amides and azomethine ylides†
Silicon ( IF 2.941 ) Pub Date: 2019-04-15 , DOI: 10.1039/C9QO00347A
A quinine-derived aminophosphine/Ag(I) complex was firstly demonstrated to be an efficient catalyst for the highly stereoselective 1,3-dipolar cycloaddition of azomethine ylides with challenging α,β-unsaturated amide substrates. A wide range of densely functionalized pyrrolidine derivatives containing four contiguous stereogenic centers could be smoothly obtained with excellent diastereo- and enantioselectivities.
Detail
2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence†
Silicon ( IF 2.941 ) Pub Date: 2019-04-17 , DOI: 10.1039/C9QO00293F
Organic amines, in general, are protected through carbamate bond mediated cappings. Herein, we have demonstrated the chemically stable urea linkage suitably employed for protection/deptrotection of amino groups. The stability of the urea linkage under acidic, alkaline and aqueous conditions is an additional advantage for such a protecting group. Therefore the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step.
Detail
Total syntheses of pyrroloazocine indole alkaloids: challenges and reaction discovery
Silicon ( IF 2.941 ) Pub Date: 2017-10-24 , DOI: 10.1039/C7QO00786H
Lapidilectines, grandilodines, lundurines and tenuisines are indole alkaloids, isolated from plants of Kopsia genus. They feature a common indole-fused pyrroloazocine core, whose construction poses a significant synthetic challenge. In this review, we discuss the reported strategies for the total synthesis of this family of alkaloids with a focus on the different methods used for the construction of spiro[cyclohexane-2-indoline] and indole-pyrroloazocine intermediates, introduction of indole-fused cyclopropane as well as other new methodologies uncovered in the course of the total syntheses. In closing, the existing hypothesis of the biosynthetic origin and relationships of the pyrroloazocine indole alkaloids are presented.
Detail
A combined experimental and computational study of NHC-catalyzed allylation of allenoate with MBH esters: new regiospecific and stereoselective access to 1,5-enyne†
Silicon ( IF 2.941 ) Pub Date: 2021-11-09 , DOI: 10.1039/D1QO01083B
An NHC-catalyzed regiospecific allylation of α-substituted allenoates with MBH carbonates derived from aryl aldehyde furnished highly functionalized 1,5-enynes bearing a quaternary carbon successfully. Combining with DFT calculations, the reaction mechanism of this conversion was proposed. This method has the advantages of high regioselectivity, good yields and mild reaction conditions. This transformation not only provided a new access to 1,5-enyne, but also enriched the chemistry of allenoates and NHC catalysis.
Detail
A concise construction of 4-alkynylquinazolines via [4 + 2] annulation of 4-alkynylbenzoxazinanones with acylhydroxamates under transition-metal-free conditions†
Silicon ( IF 2.941 ) Pub Date: 2019-06-28 , DOI: 10.1039/C9QO00668K
A concise and highly efficient method for the construction of valuable 4-alkynylquinazolines under transition-metal-free conditions was developed via [4 + 2] annulation of 4-alkynylbenzoxazinanones with acylhydroxamates in good to excellent yields. The reaction featured the use of low-cost bases NaOAc or NaOMe, simple operation and high chemoselectivity. The broad substrate scope and the typical maintenance of high efficiency on a gram scale made this protocol a potentially practical method to synthesize 4-alkynylquinazolines.
Detail
A concise formal synthesis of platencin†
Silicon ( IF 2.941 ) Pub Date: 2015-04-13 , DOI: 10.1039/C5QO00065C
A concise formal synthesis of platencin has been realized, featuring an organocatalytic approach to the [2.2.2] bicyclic core, a radical reductive elimination, a Au-catalyzed Meyer–Schuster rearrangement and a Rh-catalyzed chemo- and diastereoselective hydrosilylation.
Detail
A copper(i)-catalyzed three-component reaction of triethoxysilanes, sulfur dioxide, and alkyl halides†
Silicon ( IF 2.941 ) Pub Date: 2016-01-18 , DOI: 10.1039/C5QO00399G
A copper(I)-catalyzed three-component reaction of triethoxysilanes, DABCO·(SO2)2, and alkyl halides is reported for the first time. This transformation provides a convenient and facile route to sulfones under ligand-free conditions catalyzed by copper(I) oxide. The insertion of sulfur dioxide is efficient, and both triethoxyarylsilanes and triethoxyalkylsilanes are practicable during the coupling process. A plausible mechanism is proposed, supported by theoretical calculations.
Detail
A catalyst-free aqueous mediated multicomponent reaction of isocyanide: expeditious synthesis of polyfunctionalized cyclo[b]fused mono-, di- and tricarbazoles†
Silicon ( IF 2.941 ) Pub Date: 2020-10-21 , DOI: 10.1039/D0QO01095B
A catalyst-free, facile, and atom/step economical isocyanide-based multicomponent reaction is developed for the rapid and efficient construction of polyfunctionalized cyclo[b]fused carbazoles. This transformation proceeds smoothly in aqueous media, starting from the easily available 2-alkenyl aryl isocyanides, aldehydes, and cyclic diketones. Moreover, both structurally complex dicarbazoles and tricarbazoles were conveniently generated in good yields by this cascade protocol, where up to six rings and twelve C–C bonds were successively created. In addition, the mechanism is proposed on the basis of control experiments, which reveals a sequential Knoevenagel condensation/[4 + 1] cycloaddition/intramolecular Diels–Alder reaction/C–O scission/elimination process.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, PHYSICAL 物理化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
21.60 16 Science Citation Index Expanded Not
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